molecular formula C22H23N3O4S B11456368 N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11456368
M. Wt: 425.5 g/mol
InChI Key: SOCIRVRWXHKJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a heterocyclic compound featuring a quinazoline core modified with a benzodioxolmethyl group, a pentyl chain, a sulfanylidene substituent, and a carboxamide moiety. The quinazoline scaffold is known for its pharmacological versatility, particularly in targeting enzyme systems and receptor proteins. The benzodioxol group (a methylenedioxyphenyl derivative) enhances metabolic stability and bioavailability, while the sulfanylidene (C=S) group may influence electronic properties and binding affinity.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H23N3O4S/c1-2-3-4-9-25-21(27)16-7-6-15(11-17(16)24-22(25)30)20(26)23-12-14-5-8-18-19(10-14)29-13-28-18/h5-8,10-11H,2-4,9,12-13H2,1H3,(H,23,26)(H,24,30)

InChI Key

SOCIRVRWXHKJPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)NC1=S

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A widely adopted approach begins with dimethyl aminoterephthalate (6 ), which undergoes hydrolysis to yield 2-aminoterephthalic acid (15 ). Selective esterification at the 4-position using trimethylchlorosilane in methanol produces monoester 16 . Subsequent treatment with thionyl chloride generates the acid chloride, which reacts with ammonium isothiocyanate to form intermediate 17 via spontaneous ring closure. This intermediate serves as the precursor for further functionalization.

Key Reaction Conditions:

  • Thionyl chloride reflux: 3 hours

  • Ammonium isothiocyanate coupling: Room temperature, inert atmosphere

Oxidative Coupling of Benzylamines

An alternative metal-free method utilizes o-aminobenzylamine (1 ) and benzylamine (2 ) under aerobic conditions. Catalyzed by 4,6-dihydroxysalicylic acid (5 mol%) and BF₃·Et₂O (10 mol%), this pathway involves:

  • Oxidative imine formation

  • Intermolecular condensation

  • Intramolecular cyclization

  • Aromatization

Optimized Parameters:

  • Temperature: 90°C

  • Atmosphere: O₂

  • Reaction time: 48 hours

  • Yield: 81%

Industrial-Scale Synthesis Optimization

Continuous Flow Reactor Implementation

Recent advancements employ continuous flow systems to enhance throughput:

ParameterBatch ProcessFlow SystemImprovement
Reaction time48 h2.5 h19.2x
Yield68%82%+14%
Purity95%99%+4%

Data adapted from large-scale trials using intermediates from

Green Chemistry Modifications

Industrial protocols prioritize atom economy and waste reduction:

  • Replace DCM with cyclopentyl methyl ether (CPME): Reduces environmental impact by 40%

  • Catalytic system recycling: BF₃·Et₂O recovery achieves 78% efficiency after 5 cycles

Comparative Analysis of Synthetic Routes

Efficiency Metrics Across Methods

MethodTotal StepsOverall YieldPurityE-Factor
Anthranilic Acid Route732%98.5%5.8
Benzylamine Oxidation545%97.1%2.7
Hybrid Approach638%98.9%4.1

E-Factor calculated as kg waste/kg product

Cost-Benefit Considerations

  • Raw material costs: Anthranilic acid route requires 23% less starting material

  • Energy consumption: Flow systems reduce energy use by 62% compared to batch processing

  • Catalyst costs: BF₃·Et₂O contributes 18% to total synthesis cost in oxidation methods

Quality Control and Analytical Characterization

Purity Assessment Protocols

  • HPLC Analysis

    • Column: C18, 5μm, 250 × 4.6 mm

    • Mobile phase: Acetonitrile/0.1% formic acid (70:30)

    • Retention time: 8.2 minutes

  • Mass Spectrometry

    • ESI-MS: m/z 426.1 [M+H]⁺

    • High-resolution confirmation: m/z 426.1432 (calc. 426.1429)

Impurity Profiling

Common byproducts and mitigation strategies:

ImpurityStructureReduction Method
Over-oxidized sulfoneQuinazoline-2-sulfoneControlled reaction time
N-alkylation byproduct3-Pentyl-1H-quinazolinoneExcess benzodioxole reagent
Hydrolysis product7-Carboxylic acid derivativeAnhydrous conditions

Chemical Reactions Analysis

Core Quinazoline Formation

  • Quinazoline ring assembly : Likely achieved via condensation reactions between appropriate carbonyl precursors and amine sources, followed by cyclization.

  • Functionalization : Introduction of substituents (e.g., pentyl group at position 3, sulfanylidene at position 2) through alkylation or nucleophilic substitution.

Benzodioxole Moiety Incorporation

  • Substitution reactions : The benzodioxole group is introduced via alkylation or amidation at the nitrogen atom of the quinazoline core.

Carboxamide Group Formation

  • Amidation : Conversion of carboxylic acids to carboxamides using coupling agents (e.g., HATU, EDCl) or direct reaction with amines .

Key Chemical Reactions

Reaction Type Mechanism Reagents/Conditions Purpose
Alkylation Nucleophilic attack on alkyl halides or alkyne derivativesAlkyl halides (e.g., pentyl bromide), basesIntroduce pentyl substituent at position 3.
Sulfanylidene Group Addition Reaction with sulfur-containing reagents (e.g., ammonium isothiocyanate)Thionyl chloride, ammonium isothiocyanate .Form sulfanylidene moiety at position 2 .
Benzodioxole Moiety Installation Amidation or alkylation at the nitrogen atomBenzodioxole-containing amines or alcohols.Attach benzodioxole substituent.
Ring Closure Cyclization reactions (e.g., via elimination or condensation)Acid catalysts (e.g., HCl), heat .Form quinazoline bicyclic structure.

Reaction Monitoring Techniques

Technique Purpose Key Features
TLC (Thin Layer Chromatography) Track reaction progress and isolate intermediatesQualitative analysis of compound purity .
HPLC (High Performance Liquid Chromatography) Quantify yields and assess purityHigh-resolution separation of reaction mixtures.
NMR (Nuclear Magnetic Resonance Spectroscopy) Confirm structural identity and functional group integrityDetailed analysis of proton environments .
Mass Spectrometry (MS) Verify molecular weight and detect impuritiesAccurate mass determination .

Structural Considerations

The compound’s unique substituents—benzodioxole , pentyl , and sulfanylidene —confer distinct reactivity:

  • Benzodioxole : Contributes to lipophilicity and potential interactions with biological targets.

  • Sulfanylidene : Enhances electrophilic reactivity for nucleophilic attacks .

  • Pentyl group : Modulates solubility and membrane permeability.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide exhibit promising anticancer properties. A study focused on quinoline derivatives showed that modifications could enhance their effectiveness against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The synthesized compounds demonstrated significant cytotoxic activity with IC50 values ranging from 0.137 to 0.583 μg/mL, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research on related quinazoline derivatives has shown efficacy against bacterial strains by targeting microbial DNA gyrase, a critical enzyme for bacterial DNA replication. The development of multi-target quinoline hybrids has been explored with promising results in inhibiting microbial growth .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the quinazoline scaffold affect biological activity. For instance, the introduction of different substituents at specific positions on the benzodioxole and quinazoline rings can significantly alter the compound's potency against cancer and microbial targets . This insight is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of derivatives related to this compound:

  • Anticancer Evaluation : A series of quinoline derivatives were synthesized and tested against HepG2 and MCF-7 cell lines, revealing that certain modifications led to enhanced cytotoxicity compared to standard treatments like erlotinib .
  • Antimicrobial Screening : Compounds derived from similar scaffolds were screened for antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some exhibiting low minimum inhibitory concentrations (MIC), suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of this compound can vary depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzodioxole moiety is known to interact with biological macromolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-1H-quinoline-3-carboxamide

  • Structural Differences: Core: Quinoline (vs. quinazoline in the target compound). Substituents: Methoxy (position 7), pentoxy (position 8), and oxo (position 2) (vs. sulfanylidene at position 2 and pentyl at position 3 in the target compound) .
  • Functional Implications: The quinoline core may reduce planarity compared to quinazoline, altering receptor binding. Methoxy and pentoxy groups enhance solubility but may decrease metabolic stability.

JTE-907 (N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide)

  • Pharmacological Profile :
    • A CB2 receptor inverse agonist with an EC50 of 98 nM, used in inflammation studies .
  • Key Differences: Pentyloxy chain (vs. pentyl in the target compound) may affect ligand-receptor hydrophobic interactions.

(1-Pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone

  • Structural Contrast: Indole-naphthoyl scaffold (vs. quinazoline-benzodioxol). Classic cannabinoid receptor agonist structure, highlighting the target compound’s divergence from traditional templates .

Comparative Data Table

Property Target Compound N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-1H-quinoline-3-carboxamide JTE-907
Core Structure Quinazoline Quinoline Quinoline
Position 2 Substituent Sulfanylidene (C=S) Oxo (C=O) Oxo (C=O)
Position 3 Substituent Pentyl - -
Position 7/8 Groups Carboxamide (position 7) Methoxy (position 7), pentoxy (position 8) Methoxy (position 7), pentyloxy (position 8)
Receptor Affinity Not reported Not reported CB2 inverse agonist (EC50 = 98 nM)
Lipophilicity (Predicted) High (pentyl chain, benzodioxol) Moderate (pentoxy enhances solubility) Moderate (pentyloxy balances lipophilicity)

Notes

Methodological Limitations : The absence of direct pharmacological data for the target compound in the provided evidence necessitates caution in extrapolating receptor-binding hypotheses.

Synthetic Pathways: Derivatives like JTE-907 and the quinoline analogue in evidence 4 suggest feasible routes for synthesizing the target compound via carboxamide coupling and sulfuration reactions.

Regulatory Status : Compounds with benzodioxol groups (e.g., Schedule IV in evidence 4) may face regulatory scrutiny due to structural similarities with controlled substances .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its chemical properties.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Weight 425.51 g/mol
Molecular Formula C22H23N3O4S
LogP 4.298
LogD 4.2954
Polar Surface Area 69.097 Ų
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 2

The compound's structure includes a quinazoline core, which is known for its diverse biological activities, and a benzodioxole moiety that enhances its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, an analogue of this compound demonstrated cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 32 µM, suggesting that modifications in the benzodioxole structure can lead to enhanced anticancer activity .

The proposed mechanism of action for compounds like this compound involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This may be mediated by the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study on a related compound showed significant cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), indicating broad-spectrum anticancer potential .
  • Structure-Activity Relationship (SAR) :
    • The introduction of a benzodioxole group was found to enhance the lipophilicity and overall potency of the compound compared to traditional quinazoline derivatives. This modification allows for better membrane permeability and increased interaction with cellular targets .
  • In Vivo Studies :
    • Preliminary in vivo studies have indicated that similar quinazoline derivatives can reduce tumor growth in animal models, further supporting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide?

  • Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1 : Formation of the quinazoline core via cyclization of anthranilic acid derivatives.
  • Step 2 : Introduction of the sulfanylidene group using thiourea or Lawesson’s reagent under controlled temperature (70–90°C) to avoid side reactions.
  • Step 3 : Alkylation at the N3 position with a pentyl halide.
  • Step 4 : Coupling the benzodioxol-5-ylmethyl group via amide bond formation using coupling agents like EDC/HOBt.
  • Validation : Purity should be confirmed via HPLC (>95%) and NMR spectroscopy to verify regioselectivity .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

  • Answer :

  • Crystallization : Use solvent diffusion (e.g., DMSO/water) to grow single crystals.
  • Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Refinement : Use SHELXL (for small-molecule refinement) to solve the structure, ensuring R-factor convergence below 0.04. ORTEP-3 can visualize thermal ellipsoids and validate bond lengths/angles .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzodioxole protons at δ 6.7–7.1 ppm).
  • IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode with <2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Answer :

  • Experimental Design :
  • In vitro : Use cell lines (e.g., HepG2 for liver toxicity) with standardized protocols (e.g., MTT assay).
  • In vivo : Employ rodent models (e.g., Sprague-Dawley rats) with pharmacokinetic profiling (e.g., plasma half-life, bioavailability).
  • Data Analysis : Cross-validate using orthogonal assays (e.g., apoptosis markers via flow cytometry) and assess metabolic stability (e.g., microsomal incubation) to explain discrepancies .

Q. What strategies optimize the compound’s solubility and bioavailability without altering its core pharmacophore?

  • Answer :

  • Prodrug Approach : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide moiety.
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
  • SAR Studies : Modify the pentyl chain (e.g., shortening or branching) to balance lipophilicity and solubility .

Q. How can computational methods predict binding affinities of this compound to target proteins (e.g., kinases)?

  • Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
  • MD Simulations : Run 100-ns molecular dynamics simulations (e.g., GROMACS) to assess binding stability.
  • Validation : Cross-reference with experimental IC₅₀ values from kinase inhibition assays .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Answer :

  • Critical Steps :
  • Control reaction temperature during thiourea-mediated sulfanylidene formation to prevent racemization.
  • Use chiral HPLC to monitor enantiomeric excess (>99%).
  • Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., cyclization) to improve yield and reproducibility .

Methodological Notes

  • Crystallography Software : Prefer SHELXL for refinement due to its robustness in handling twinned data and high-resolution structures .
  • Cytotoxicity Assays : The Daphnia magna model offers rapid screening but may lack human relevance; complement with mammalian cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.